![molecular formula C7H13BrO B2938583 [(2-Bromoethoxy)methyl]cyclobutane CAS No. 1909326-00-6](/img/structure/B2938583.png)
[(2-Bromoethoxy)methyl]cyclobutane
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Overview
Description
“[(2-Bromoethoxy)methyl]cyclobutane” is a chemical compound with the CAS Number: 1909326-00-6 . It has a molecular weight of 193.08 . The IUPAC name for this compound is ( (2-bromoethoxy)methyl)cyclobutane .
Molecular Structure Analysis
The molecular formula of “[(2-Bromoethoxy)methyl]cyclobutane” is C7H13BrO . The InChI code for this compound is 1S/C7H13BrO/c8-4-5-9-6-7-2-1-3-7/h7H,1-6H2 .
Chemical Reactions Analysis
While specific chemical reactions involving “[(2-Bromoethoxy)methyl]cyclobutane” are not available, cyclobutanes in general can undergo a variety of reactions. For example, cyclobutanes can be produced in good yields and excellent diastereoselectivities using an efficient [2+2] heterodimerization of dissimilar acyclic enones upon visible light irradiation in the presence of a ruthenium (II) photocatalyst .
Scientific Research Applications
Synthesis of Natural Products
Cyclobutane derivatives are pivotal in synthesizing various natural products. The [2 + 2] cycloaddition reaction mechanism is a primary method for creating these compounds, which are then used to construct complex molecular structures found in nature .
Agricultural Chemistry
The structural motif of cyclobutanes is found in certain agrochemicals. Their synthesis through [2 + 2] cycloaddition reactions can lead to the development of new pesticides or herbicides with improved efficacy .
Chemical Synthesis Methodology
The versatility of [2 + 2] cycloaddition reactions involving cyclobutanes allows chemists to explore new synthetic pathways and methodologies, potentially leading to more efficient and sustainable chemical processes .
Mechanism of Action
Target of Action
Cyclobutanes, in general, are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .
Mode of Action
It’s known that cyclobutanes are synthesized using the [2+2] cycloaddition, which is the primary and most commonly used method . This reaction mechanism could potentially influence the interaction of [(2-Bromoethoxy)methyl]cyclobutane with its targets.
Biochemical Pathways
Cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms, indicating the importance of cyclobutane in biological evolution .
Pharmacokinetics
Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve admet properties .
Result of Action
Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .
Action Environment
The [2+2] cycloaddition used in the synthesis of cyclobutanes can be influenced by different reaction mechanisms .
properties
IUPAC Name |
2-bromoethoxymethylcyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-4-5-9-6-7-2-1-3-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJLRAHOUBOIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Bromoethoxy)methyl]cyclobutane |
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